

Optimizing Propranolol Extended-Release: A Comparative Guide to HPMC vs. Kollidon® SR Matrices

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Compound of Interest

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|----------------|--|
| Compound Name: | <i>3-(Isopropylamino)-1-propanol hydrochloride</i> |
| CAS No.: | <i>1559062-21-3</i> |
| Cat. No.: | <i>B2475974</i> |

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Target Audience: Formulation Scientists, Researchers, and Drug Development Professionals

Content Type: Technical Comparison Guide & Experimental Methodology

The Formulation Challenge: Controlling Highly Soluble APIs

Propranolol hydrochloride is a highly water-soluble, non-selective beta-blocker with a short biological half-life (3–5 hours), making it an ideal candidate for extended-release (ER) oral dosage forms. The primary challenge in formulating highly soluble APIs is preventing initial "dose dumping" while maintaining a consistent, therapeutically effective release profile over a 12- to 24-hour window.

This guide provides a rigorous, data-driven comparison of two fundamentally different matrix-forming polymers used to control propranolol release:

- HPMC K15M (Hydroxypropyl Methylcellulose): A traditional hydrophilic, swellable polymer.
- Kollidon® SR (Polyvinyl Acetate/Povidone): A modern hydrophobic, non-swellable matrix utilizing soluble pore-formers.

Mechanistic Pathways of Drug Release

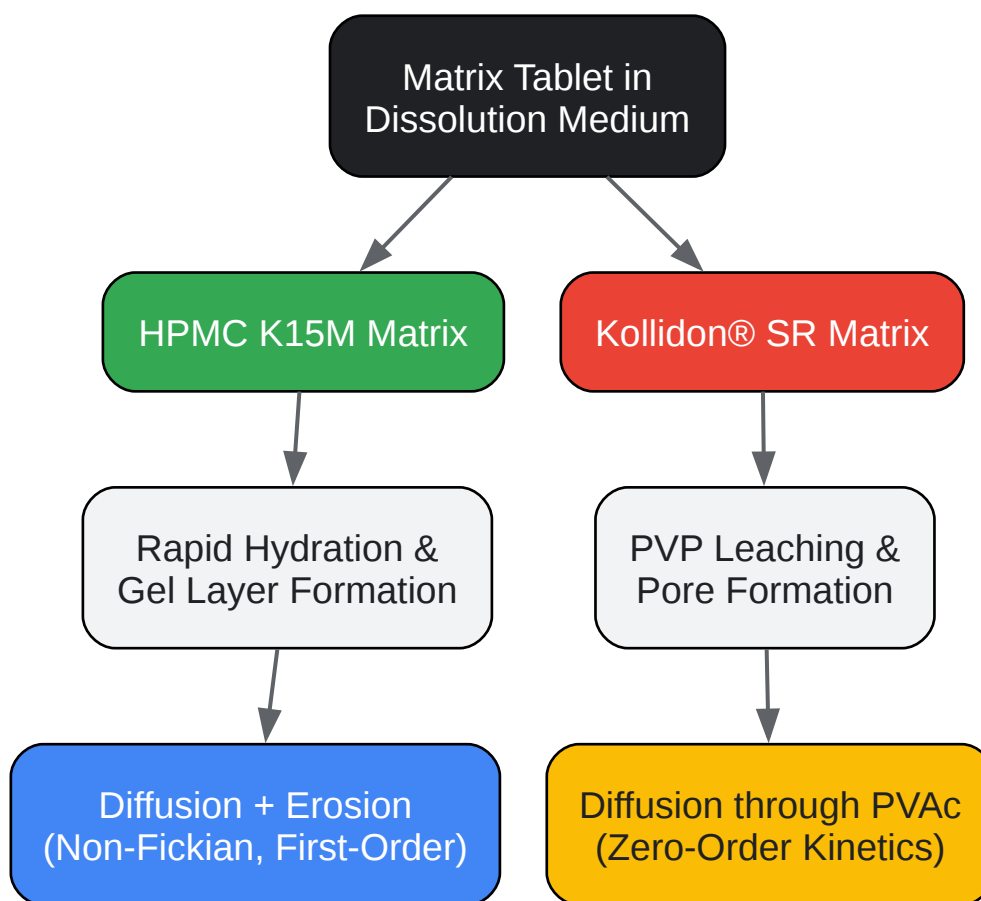
Understanding the causality behind release kinetics is crucial for rational formulation design. The choice of polymer dictates the physical transformation of the tablet in the gastrointestinal tract.

HPMC K15M: Swelling and Erosion

Upon contact with gastrointestinal fluids, HPMC rapidly hydrates to form a viscous gelatinous layer. For highly soluble drugs like propranolol, release occurs primarily through diffusion across this gel layer, coupled with the slow, continuous erosion of the polymer matrix. This dynamic surface area typically results in first-order, non-Fickian (anomalous) diffusion.

Kollidon® SR: Leaching and Porosity

Kollidon® SR is a physical mixture consisting of 80% Polyvinyl Acetate (PVAc) and 19% Povidone (PVP K30). PVAc is highly plastic and completely water-insoluble, providing a rigid, non-swellable skeletal matrix. Conversely, PVP is highly water-soluble. Upon fluid ingress, the PVP fraction leaches out, creating a complex porous network. Propranolol diffuses through these micro-pores, often achieving near zero-order release kinetics that remain independent of pH and compression force .



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Mechanistic comparison of drug release pathways between HPMC K15M and Kollidon® SR.

Experimental Protocol: Matrix Tablet Formulation & Evaluation

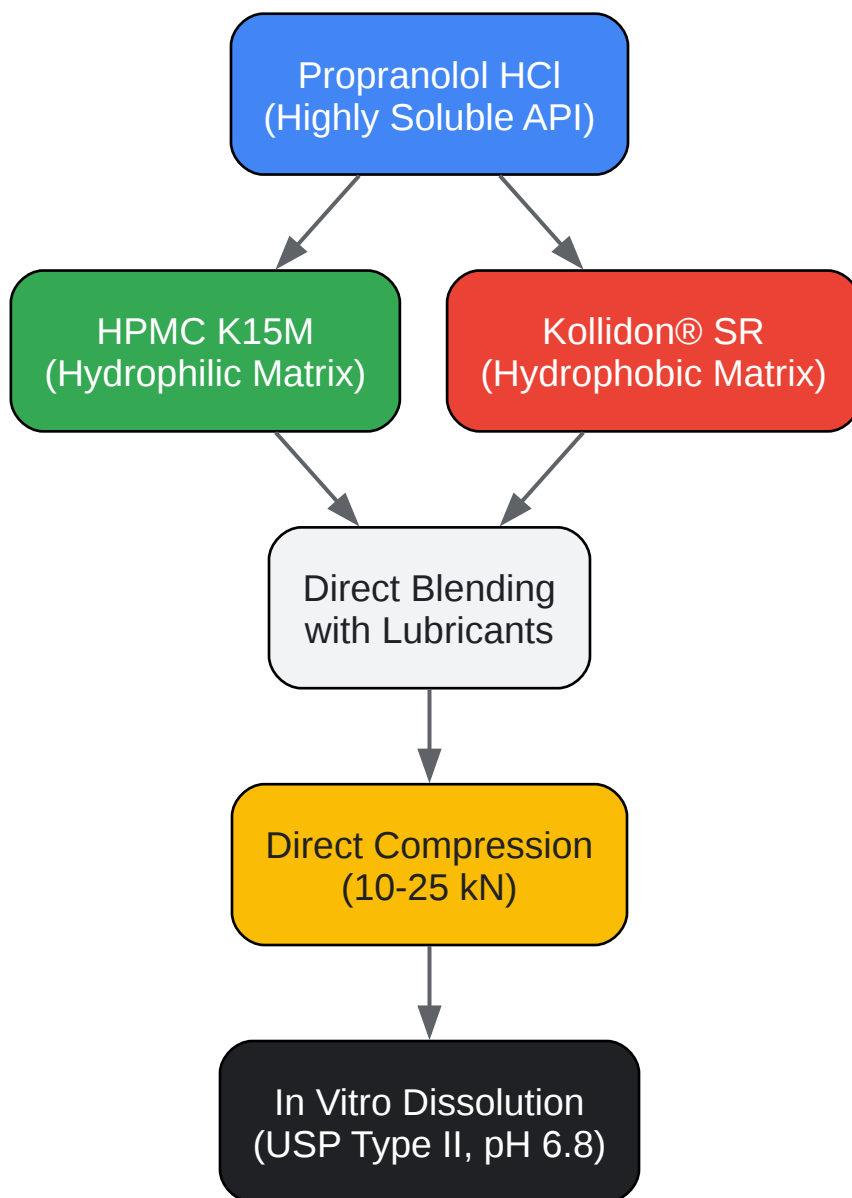
To ensure scientific integrity, the following protocol details the preparation and evaluation of 80 mg propranolol HCl matrix tablets. Every step is designed as a self-validating system to isolate the polymer's performance variables.

Formulation Strategy (Direct Compression)

Causality: Direct compression is selected over wet granulation because propranolol is highly stable and compressible. Furthermore, wet granulation introduces moisture that can prematurely dissolve the water-soluble PVP fraction in Kollidon® SR, altering the intended porosity of the final matrix and leading to unpredictable release kinetics .

Step-by-Step Methodology:

- **Sieving:** Pass Propranolol HCl (80 mg/tablet), the selected polymer (HPMC K15M or Kollidon® SR at 40% w/w), and microcrystalline cellulose (filler) through a #40 mesh screen to ensure uniform particle size and prevent segregation.
- **Blending:** Transfer the sieved materials to a V-blender. Mix for 15 minutes at 20 rpm to achieve a homogenous blend.
- **Lubrication:** Add magnesium stearate (1% w/w) and colloidal silicon dioxide (0.5% w/w)—previously sieved through a #60 mesh—to the blend. Mix for exactly 3 minutes. **Crucial Causality:** Over-lubrication must be strictly avoided, as excess hydrophobic magnesium stearate will coat the HPMC particles, delaying the critical rapid hydration needed to prevent initial dose dumping.
- **Compression:** Compress the blend using a rotary tablet press equipped with 10 mm standard concave punches. Target a tablet weight of 200 mg and a hardness of 6–8 kg/cm².



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Workflow for formulating and evaluating propranolol extended-release matrix tablets.

Analytical Validation (FTIR & DSC)

Before dissolution testing, it is critical to validate excipient compatibility to ensure release profiles are strictly mechanically driven.

- Differential Scanning Calorimetry (DSC): Pure propranolol exhibits a sharp endothermic peak at ~165°C. In physical mixtures with 40% HPMC or Kollidon® SR, this peak must remain

preserved, confirming the absence of solid-state chemical interactions .

- FTIR Spectroscopy: Characteristic bands of propranolol (e.g., secondary amine N-H stretch at 3280 cm^{-1}) must remain unaltered in the matrix formulations.

In Vitro Dissolution Testing

Self-Validating System: The dissolution protocol uses a USP Type II apparatus, which standardizes hydrodynamics to ensure reproducibility. By maintaining sink conditions (replacing withdrawn aliquots with fresh medium), the system validates that the rate-limiting step is strictly the polymer matrix's diffusion/erosion mechanics, not the drug's solubility limit in the medium.

- Apparatus: USP Type II (Paddle).
- Medium: 900 mL of pH 6.8 phosphate buffer (simulating intestinal pH where the bulk of ER absorption occurs).
- Temperature: $37 \pm 0.5^\circ\text{C}$.
- Speed: 50 rpm.
- Sampling: Withdraw 5 mL aliquots at 1, 2, 4, 6, 8, 10, and 12 hours. Analyze via UV spectrophotometry at 289 nm.

Quantitative Data Comparison

The table below synthesizes the experimental release profiles and kinetic modeling for formulations containing a 40% polymer concentration.

| Parameter | HPMC K15M Matrix (40% w/w) | Kollidon® SR Matrix (40% w/w) |
|-----------------------------|---|---|
| Matrix Classification | Hydrophilic, Swellable | Hydrophobic, Porous (Non-swellable) |
| Release at 2 Hours | ~25 - 30% | ~15 - 20% |
| Release at 12 Hours | ~95% | ~85 - 90% |
| Primary Release Mechanism | Non-Fickian Diffusion + Polymer Erosion | Fickian Diffusion through PVP-leached Pores |
| Kinetic Model Fit | First-Order / Korsmeyer-Peppas | Zero-Order / Higuchi |
| pH Dependency | Low to Moderate | Independent |
| Effect of Compression Force | Modifies gel layer density & hydration rate | Negligible (Due to PVAc plasticity) |

Conclusion & Selection Matrix

Both HPMC K15M and Kollidon® SR are highly effective at retarding the release of highly soluble APIs like propranolol hydrochloride, but they serve different strategic needs in drug development:

- Select HPMC K15M when a cost-effective, swellable matrix is desired, and first-order release kinetics are clinically acceptable. Formulators must be prepared to tightly control lubrication times and compression parameters to ensure consistent gel-layer formation.
- Select Kollidon® SR when true zero-order release kinetics are required. Its exceptional plasticity makes it highly robust against variations in compression force, and its pH-independent release profile is ideal for drugs traversing the varied pH environments of the gastrointestinal tract.

References

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methyl cellulose." AAPS PharmSciTech 9.2 (2008): 577-582. URL:[[Link](#)]

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